Cas no 1889711-09-4 (Alanine, N,2-dimethyl-, hydrate (1:1))

Alanine, N,2-dimethyl-, hydrate (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Alanine, N,2-dimethyl-, hydrate (1:1)
-
- Inchi: 1S/C5H11NO2.H2O/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H2
- InChI Key: ZPBQIJHYLXMUOA-UHFFFAOYSA-N
- SMILES: C(C)(C)(NC)C(=O)O.O
Alanine, N,2-dimethyl-, hydrate (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR920885-250mg |
2-(Methylamino)isobutyric acid hydrate |
1889711-09-4 | 98% | 250mg |
£150.00 | 2023-09-02 |
Alanine, N,2-dimethyl-, hydrate (1:1) Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on Alanine, N,2-dimethyl-, hydrate (1:1)
Recent Advances in the Study of Alanine, N,2-dimethyl-, hydrate (1:1) (CAS: 1889711-09-4): A Comprehensive Research Brief
The compound Alanine, N,2-dimethyl-, hydrate (1:1) (CAS: 1889711-09-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, potential applications, and recent advancements in synthesis and characterization. The growing interest in this molecule stems from its unique structural features, which make it a promising candidate for various biomedical applications, including drug development and therapeutic interventions.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel protease inhibitors, leveraging its stereochemical properties to enhance binding affinity. The hydrate form (1:1) has been particularly noted for its improved solubility and stability compared to its anhydrous counterpart, making it more suitable for pharmaceutical formulations. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its precise molecular structure and hydration dynamics.
In terms of synthetic methodologies, a breakthrough was reported in Organic Letters earlier this year, where researchers developed a more efficient catalytic route to produce Alanine, N,2-dimethyl-, hydrate (1:1) with higher enantiomeric purity. This advancement addresses previous challenges related to yield and scalability, paving the way for its broader use in industrial applications. Additionally, computational studies have provided insights into its metabolic pathways, suggesting potential modifications to optimize its pharmacokinetic properties.
The therapeutic potential of this compound is also being explored in preclinical models. A recent study published in Bioorganic & Medicinal Chemistry Letters investigated its efficacy as a modulator of specific neurotransmitter systems, showing promising results in neurodegenerative disease models. However, further in vivo studies are required to fully assess its safety and efficacy profiles. The compound's mechanism of action appears to involve selective interaction with membrane receptors, though the exact binding sites remain under investigation.
In conclusion, Alanine, N,2-dimethyl-, hydrate (1:1) (CAS: 1889711-09-4) represents a versatile molecule with significant potential in pharmaceutical research. Recent advancements in its synthesis, characterization, and application have expanded our understanding of its properties and utility. Future research directions may focus on exploring its derivatives for enhanced bioactivity and investigating its role in targeted drug delivery systems. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
1889711-09-4 (Alanine, N,2-dimethyl-, hydrate (1:1)) Related Products
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)




